Ethyl 3-chloro-4-hydroxybenzoate
Overview
Description
Ethyl 3-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-amino-4-hydroxybenzoate or 3-thio-4-hydroxybenzoate derivatives.
Hydrolysis: The major products are 3-chloro-4-hydroxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-4-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
Currently, there is no documented information regarding a specific mechanism of action for ethyl 3-chloro-4-hydroxybenzoate in biological systems. its structural similarity to other bioactive compounds suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Ethyl 3-chloro-4-hydroxybenzoate can be compared with other similar compounds, such as:
3-Chloro-4-hydroxybenzoic acid: The parent compound, which lacks the ethyl ester group.
Mthis compound: A similar ester derivative where the ethyl group is replaced by a methyl group.
Propyl 3-chloro-4-hydroxybenzoate: Another ester derivative with a propyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
ethyl 3-chloro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWIPYEPOVPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505758 | |
Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-41-8 | |
Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16357-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-chloro-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Ethyl 3-chloro-4-hydroxybenzoate (ECHB) over other pH-responsive materials in drug delivery?
A1: Unlike many pH-responsive materials based on organic amines, ECHB-containing polymers are hydrophilic at physiological pH and become hydrophobic upon acidification. [] This property allows for the encapsulation and stable retention of hydrophobic drugs at physiological pH, while promoting their release in the acidic tumor microenvironment. [] This characteristic makes ECHB-based systems particularly interesting for delivering hydrophobic anticancer drugs, potentially improving their efficacy and reducing side effects.
Q2: What types of drugs have been successfully loaded into ECHB-based nanocarriers?
A2: Research has demonstrated the successful encapsulation of both hydrophobic and hydrophilic drugs within ECHB-based nanocarriers. For instance, hydrophobic drugs like tamoxifen and paclitaxel, as well as the hydrophilic drug doxorubicin hydrochloride, have been successfully incorporated into these systems. [] Furthermore, studies have shown promising results with tamoxifen-loaded ECHB-based micelles, demonstrating slower drug release at physiological pH and faster release in acidic environments, highlighting their potential for targeted drug delivery. []
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